molecular formula C28H43N3O8S B10788457 Cbz-Glu(OtBu)-Ala-LeuVSMe

Cbz-Glu(OtBu)-Ala-LeuVSMe

Cat. No.: B10788457
M. Wt: 581.7 g/mol
InChI Key: LRSBIKVQDTUNIU-DSNMTOQLSA-N
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Description

Cbz-Glu(OtBu)-Ala-LeuVSMe is a synthetic peptide compound. It is composed of several amino acids, including glutamic acid, alanine, leucine, and a valine derivative. The compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Glu(OtBu)-Ala-LeuVSMe involves multiple steps, starting with the protection of amino acids. The glutamic acid is protected with a benzyloxycarbonyl (Cbz) group and a tert-butyl (OtBu) ester. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-Glu(OtBu)-Ala-LeuVSMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced peptides .

Scientific Research Applications

Cbz-Glu(OtBu)-Ala-LeuVSMe has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-Glu(OtBu)-Ala-LeuVSMe involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and protective groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it valuable in research and therapeutic applications .

Properties

Molecular Formula

C28H43N3O8S

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C28H43N3O8S/c1-19(2)17-22(15-16-40(7,36)37)30-25(33)20(3)29-26(34)23(13-14-24(32)39-28(4,5)6)31-27(35)38-18-21-11-9-8-10-12-21/h8-12,15-16,19-20,22-23H,13-14,17-18H2,1-7H3,(H,29,34)(H,30,33)(H,31,35)/b16-15+/t20-,22+,23-/m0/s1

InChI Key

LRSBIKVQDTUNIU-DSNMTOQLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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